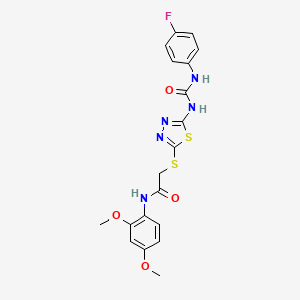![molecular formula C19H23F3N2O B2562472 N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide CAS No. 1376293-81-0](/img/structure/B2562472.png)
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is an organic compound with a complex structure that includes a cyano group, a cyclohexyl group, and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclohexyl and trifluoromethyl-substituted phenyl precursors. The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion. The final step often involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions (e.g., temperature, pressure) can be tailored to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as a nucleophile, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]propanamide
- N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]pentanamide
Uniqueness
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O/c1-13(15-8-5-9-16(11-15)19(20,21)22)10-18(25)24-17(12-23)14-6-3-2-4-7-14/h5,8-9,11,13-14,17H,2-4,6-7,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRQDXALMRRRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C#N)C1CCCCC1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)
![5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2562396.png)
![Methyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2562397.png)

![Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2562402.png)
![1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2562407.png)
![2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2562408.png)



